2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid
Description
2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid is a fluorinated benzoic acid derivative featuring a morpholine ring substituted at the para position of the benzene ring. The compound’s structure combines electron-withdrawing fluorine atoms and a polar morpholino group, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2,3,5-trifluoro-4-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c12-7-5-6(11(16)17)8(13)9(14)10(7)15-1-3-18-4-2-15/h5H,1-4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKSOFAVLZCUEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C(=C2F)F)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid typically involves the introduction of trifluoromethyl groups and the morpholine ring onto a benzoic acid derivative. One common method includes the use of trifluoromethylation reagents and morpholine under controlled reaction conditions. The reaction may involve steps such as halogenation, nucleophilic substitution, and cyclization to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoic acid derivatives.
Substitution: The trifluoromethyl groups and morpholine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and solvents .
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, morpholine derivatives, and trifluoromethylated compounds. These products can be further utilized in different applications .
Scientific Research Applications
Organic Synthesis
2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid serves as a building block in the synthesis of complex organic molecules. It is utilized in various chemical reactions due to its unique structural properties that enhance reactivity and selectivity in synthetic pathways.
Research indicates that this compound exhibits potential antimicrobial and anticancer properties:
- Antimicrobial Activity : It has been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus with minimal inhibitory concentrations (MIC) as low as 0.78 μg/ml . The presence of trifluoromethyl groups enhances its antibacterial efficacy by affecting membrane permeability and disrupting cellular processes.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells by modulating specific signaling pathways .
Pharmaceutical Development
The compound is being explored as a potential pharmaceutical intermediate , particularly in the development of drugs targeting bacterial infections and cancer. Its unique chemical structure allows for modifications that can improve drug efficacy and reduce side effects .
Industrial Applications
In industrial settings, this compound is used in the production of specialty chemicals and materials with unique properties. Its ability to enhance the performance characteristics of polymers and coatings makes it valuable in material science.
Case Studies
- Antibacterial Efficacy Study : A study demonstrated that derivatives of this compound effectively reduced biofilm formation in Staphylococcus aureus, highlighting its potential for treating chronic infections .
- Cancer Cell Apoptosis Induction : Research findings suggest that specific modifications to the compound can enhance its ability to induce apoptosis in various cancer cell lines, showing promise for future therapeutic applications .
Mechanism of Action
The mechanism of action of 2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and morpholine ring contribute to its binding affinity and reactivity. These interactions can modulate various biological processes, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid with three related compounds based on substituents, molecular weight, and applications:
*Estimated based on structural formula.
Key Observations:
- Fluorine vs. Chlorine/Nitro Groups : The trifluoro substitution pattern in the target compound likely increases lipophilicity (higher logP) compared to nitro- or chlorine-containing analogs (e.g., T3D3790 in ), which may enhance membrane permeability but reduce aqueous solubility .
- Morpholino Group Impact: The morpholine ring improves solubility relative to non-polar substituents, as seen in aprepitant derivatives, where morpholino groups contribute to pharmacokinetic stability .
Biological Activity
2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Morpholine Ring : Contributes to binding affinity with various biological targets.
Biological Activities
This compound exhibits a range of biological activities:
1. Antimicrobial Activity
Research indicates that compounds with trifluoromethyl substitutions often exhibit potent antimicrobial properties. In particular, derivatives similar to this compound have shown effective inhibition against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values as low as 0.78–3.125 μg/ml .
2. Anticancer Properties
Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. For instance, compounds featuring morpholine groups have been linked to enhanced activity against PI3K pathways, which are critical in cancer biology .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The morpholine moiety facilitates binding to active sites on target enzymes, leading to inhibition.
- Receptor Modulation : The trifluoromethyl group enhances the compound's ability to modulate receptor activity, impacting various signaling pathways.
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
Study 1: Antimicrobial Efficacy
A recent study tested various derivatives of benzoic acid with trifluoromethyl substitutions against a panel of bacterial strains. The results indicated that the presence of the morpholine group significantly improved antimicrobial potency compared to non-substituted analogs .
Study 2: Cancer Cell Line Inhibition
In vitro assays conducted on human cancer cell lines showed that this compound effectively inhibited cell growth. The compound was found to induce apoptosis through the activation of caspase pathways .
Comparative Analysis
| Compound Name | MIC (μg/ml) | Activity Type | Mechanism of Action |
|---|---|---|---|
| This compound | 0.78–3.125 | Antimicrobial | Enzyme inhibition and receptor modulation |
| Similar Trifluoromethyl Derivative | 1.0–5.0 | Anticancer | Apoptosis induction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
